molecular formula C12H14N2O2S2 B7591181 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide

4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide

Cat. No. B7591181
M. Wt: 282.4 g/mol
InChI Key: RGEYHIYDZDKHGX-UHFFFAOYSA-N
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Description

4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide exerts its therapeutic effects through multiple mechanisms. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, which can lead to cell damage and death. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has also been shown to have neuroprotective effects, as it can protect against neuronal damage and death. Additionally, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been shown to have anti-cancer effects, as it can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide is also relatively non-toxic, making it a safe compound to use in lab experiments. However, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide can interact with other compounds, which can complicate its use in lab experiments.

Future Directions

There are several future directions for the study of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide. One potential direction is the use of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide in the treatment of cancer, as it has been shown to have anti-cancer effects. Additionally, further research is needed to fully understand the mechanisms of action of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide and its potential therapeutic applications in various diseases.

Synthesis Methods

4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-amino-4-ethyl-1,3-thiazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride and selenium dioxide to yield 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide.

Scientific Research Applications

4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and stroke. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-3-10-8-17-12(14-10)9-4-6-11(7-5-9)18(15,16)13-2/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEYHIYDZDKHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide

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